gamma-Hexabromocyclododecane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

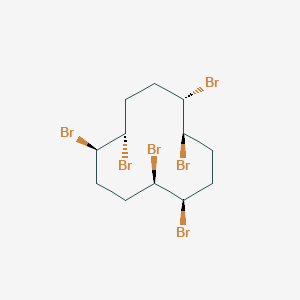

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGXXQKDWULML-MOCCIAMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](CC[C@@H]([C@@H](CC[C@H]([C@@H]1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873773, DTXSID701016671 | |

| Record name | (+/-)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134237-52-8, 678970-17-7 | |

| Record name | γ-Hexabromocyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134237-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Hexabromocyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Hexabromocyclododecane, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0678970177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-HEXABROMOCYCLODODECANE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11I055K0BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .GAMMA.-HEXABROMOCYCLODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Y9J11RMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of Hexabromocyclododecane: Properties, Analysis, and Toxicological Implications

Introduction

Hexabromocyclododecane (HBCDD) is a brominated flame retardant (BFR) that has seen widespread use in a variety of consumer and industrial products, most notably in polystyrene foam insulation.[1][2] However, its persistence in the environment, potential for bioaccumulation, and toxicological profile have led to its classification as a persistent organic pollutant (POP) under the Stockholm Convention.[1][3] HBCDD is not a single chemical entity but rather a complex mixture of stereoisomers, each with unique physicochemical properties and biological activities.[2] This guide provides a comprehensive technical overview of the stereoisomers of HBCDD, focusing on their structure, properties, analytical separation, and toxicological significance, tailored for researchers, scientists, and drug development professionals.

The Stereochemistry of Hexabromocyclododecane

HBCDD has a 12-carbon ring structure with six bromine atoms, leading to the theoretical possibility of 16 stereoisomers.[2] The commercial HBCDD mixture is primarily composed of three main diastereomers: alpha (α-HBCDD), beta (β-HBCDD), and gamma (γ-HBCDD), with γ-HBCDD being the most abundant (75-89%), followed by α-HBCDD (10-13%) and β-HBCDD (1-12%).[4] Minor diastereomers, such as delta (δ-HBCDD) and epsilon (ε-HBCDD), are also present in trace amounts. Each of these diastereomers exists as a pair of enantiomers ((+) and (-)).[5]

The spatial arrangement of the bromine atoms on the cyclododecane ring dictates the specific properties and biological interactions of each stereoisomer. This structural variation is the fundamental reason for the differences observed in their environmental fate and toxicity.

Physicochemical Properties of HBCDD Stereoisomers

The distinct stereochemistry of α-, β-, and γ-HBCDD results in significant differences in their physicochemical properties, which in turn influence their environmental distribution and bioavailability.

| Property | α-HBCDD | β-HBCDD | γ-HBCDD | Reference(s) |

| Water Solubility (µg/L) | 48.8 | 14.7 | 2.1 | [6] |

| Log Kow | ~5.6 (for the mixture) | ~5.6 (for the mixture) | ~5.6 (for the mixture) | [7] |

| Melting Point (°C) | 175-195 (isomer dependent) | 175-195 (isomer dependent) | 175-195 (isomer dependent) | [1] |

The higher water solubility of α-HBCDD compared to the other isomers has implications for its mobility in aquatic environments.[6][8] The high octanol-water partition coefficient (Log Kow) for the HBCDD mixture indicates a strong tendency to partition into fatty tissues, leading to bioaccumulation.[7]

Thermal Isomerization of HBCDD

A critical property of HBCDD is its susceptibility to thermal isomerization. At temperatures above 160°C, the less stable γ-HBCDD isomer can rearrange to the more thermodynamically stable α-HBCDD.[5] This transformation is significant during the manufacturing of products containing HBCDD and has implications for the isomeric profile found in environmental samples.[5]

Caption: Thermal isomerization pathway of HBCDD stereoisomers.

Toxicokinetics and Bioisomerization

The stereoisomers of HBCDD exhibit markedly different toxicokinetic profiles. While γ-HBCDD is the predominant isomer in commercial mixtures, α-HBCDD is often the most abundant isomer detected in biological tissues, including wildlife and humans.[8][9] This is attributed to a combination of factors:

-

Differential Bioaccumulation: α-HBCDD is more biologically persistent and has a higher potential for bioaccumulation in lipid-rich tissues compared to β- and γ-HBCDD.[2][10]

-

Slower Metabolism: α-HBCDD is more resistant to metabolism, leading to a longer biological half-life of up to 21 days in mice.[2][10] In contrast, γ-HBCDD is more rapidly metabolized and eliminated, with a half-life of 1-4 days.[2]

-

Bioisomerization: In vivo studies have shown that γ-HBCDD can be biotransformed into α-HBCDD, further contributing to the enrichment of the alpha isomer in biota.[2] No stereoisomerization from α-HBCDD to other forms has been observed.[9][10]

These differences in toxicokinetics are crucial for risk assessment, as exposure to the commercial mixture does not directly reflect the isomeric profile found in biological systems.

Toxicological Properties and Mechanisms of Action

The stereoisomers of HBCDD exhibit distinct toxicological profiles, with research pointing to neurotoxicity and endocrine disruption as key areas of concern.[1][3][11]

Neurotoxicity

Studies on human neuroblastoma cells (SH-SY5Y) have demonstrated diastereoisomer-specific neurotoxicity, with the ranking of potency being β-HBCDD > γ-HBCDD > α-HBCDD.[11] The proposed mechanisms of neurotoxicity include:

-

Induction of Apoptosis: HBCDD isomers can induce caspase-dependent apoptosis in neuronal cells.[11]

-

Oxidative Stress: Increased production of reactive oxygen species (ROS) is a key factor in the neurotoxicity of HBCDD diastereoisomers.[7][11]

-

Disruption of Calcium Homeostasis: HBCDD can alter intracellular calcium ion (Ca2+) levels, which is critical for neuronal signaling.[1][11]

Caption: Proposed mechanisms of HBCDD-induced neurotoxicity.

Endocrine Disruption

HBCDD is recognized as an endocrine-disrupting chemical (EDC), primarily affecting the thyroid hormone system.[5][12][13] The mechanisms of endocrine disruption are complex and can involve:

-

Hormone Mimicry or Blockage: EDCs can bind to hormone receptors, either mimicking the natural hormone or blocking its action.[13]

-

Interference with Hormone Synthesis and Metabolism: EDCs can alter the production, transport, and breakdown of hormones.[14]

-

Altered Receptor Sensitivity: EDCs can change the number and responsiveness of hormone receptors.[13]

In the case of HBCDD, studies have shown effects such as altered levels of thyroid hormones (T3 and T4) and thyroid-stimulating hormone (TSH).[1][12]

Analytical Methodologies for Stereoisomer-Specific Analysis

The accurate quantification of individual HBCDD stereoisomers is essential for understanding their environmental fate and toxicological effects. Due to the thermal lability of HBCDD, gas chromatography (GC) is not a suitable method for diastereomer-specific analysis as it can induce isomerization.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the separation and quantification of HBCDD stereoisomers.

Chiral Separation

To separate the enantiomers of each diastereomer, chiral stationary phases (CSPs) are required. Commonly used CSPs for HBCDD analysis include cyclodextrin-based columns (e.g., Nucleodex β-PM).[15]

Experimental Protocol: Extraction and Analysis of HBCDD from Biological Samples

The following is a representative workflow for the analysis of HBCDD stereoisomers in a biological matrix.

Step 1: Sample Preparation and Extraction

-

Homogenization: Homogenize the biological tissue sample (e.g., fish liver).

-

Spiking: Spike the sample with 13C-labeled internal standards for each stereoisomer to correct for matrix effects and recovery losses.

-

Extraction: Perform solvent extraction using a mixture of hexane and dichloromethane. Accelerated Solvent Extraction (ASE) is a commonly used technique.[16]

-

Lipid Removal: Use gel permeation chromatography (GPC) or dispersive solid-phase extraction (dSPE) with C18 sorbent to remove lipids from the extract.[4]

Step 2: HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A combination of a reversed-phase C18 column and a chiral column (e.g., Nucleodex β-PM) is often used for the simultaneous separation of diastereomers and enantiomers.[15]

-

Mobile Phase: A gradient elution with a mixture of methanol, acetonitrile, and water is typically employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of each stereoisomer. The precursor ion is typically [M-H]- at m/z 640.7, and a common product ion is Br- at m/z 79.[16]

-

Caption: Workflow for the analysis of HBCDD stereoisomers.

Conclusion

The stereoisomers of hexabromocyclododecane present a complex challenge for environmental scientists and toxicologists. Their distinct physicochemical properties, toxicokinetic profiles, and toxicological effects underscore the importance of stereoisomer-specific analysis in risk assessment. While γ-HBCDD is the primary component of commercial mixtures, the greater persistence, bioaccumulation potential, and in vivo formation of α-HBCDD make it a key focus of environmental and human health studies. The continued development and application of advanced analytical techniques, such as chiral HPLC-MS/MS, are crucial for accurately characterizing the environmental fate and potential risks associated with these ubiquitous contaminants. This guide provides a foundational understanding for researchers and professionals engaged in the study and management of HBCDD and other chiral pollutants.

References

-

Diastereoisomer-specific neurotoxicity of hexabromocyclododecane in human SH-SY5Y neuroblastoma cells. (2019). Science of The Total Environment. [Link]

-

Different Cytotoxicity Induced by Hexabromocyclododecanes on Mouse Neuroblastoma N2a Cells via Oxidative Stress and Mitochondrial Apoptotic Pathway. (2022). National Institutes of Health. [Link]

-

Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review. (2023). MDPI. [Link]

-

Toxicokinetics of the Flame Retardant Hexabromocyclododecane Alpha: Effect of Dose, Timing, Route, Repeated Exposure, and Metabolism. (2011). Toxicological Sciences. [Link]

-

Hexabromocyclododecanes (HBCDs) in the environment and humans: A review. (2006). Vrije Universiteit Amsterdam. [Link]

-

Endocrine effects of hexabromocyclododecane (HBCD) in a one-generation reproduction study in Wistar rats. (2009). ResearchGate. [Link]

-

Endocrine Effects of Hexabromocyclododecane (HBCD) in a One-Generation Reproduction Study in Wistar Rats. (2009). PubMed. [Link]

-

A Review of Sample Preparation and Analysis Methods for the Hexabromocyclododecanes (HBCDS) in the Environment. (2016). Hilaris Publisher. [Link]

-

Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review. (2023). PubMed. [Link]

-

Toxicokinetics of the flame retardant hexabromocyclododecane alpha: effect of dose, timing, route, repeated exposure, and metabolism. (2011). PubMed. [Link]

-

Enantioselective Analytical- and Preparative-Scale Separation of Hexabromocyclododecane Stereoisomers Using Packed Column Supercritical Fluid Chromatography. (2016). National Institutes of Health. [Link]

-

Hexabromocyclododecane. (n.d.). Wikipedia. [Link]

-

Refinements to the isomer specific method for the analysis of hexabromocyclododecane (HBCD). (2005). ResearchGate. [Link]

-

Toxicokinetics of the flame retardant hexabromocyclododecane alpha: effect of dose, timing, route, repeated exposure, and metabolism. (2011). PubMed. [Link]

-

Analysis of Hexabromocyclododecane (HBCDD) in Environmental Samples by Liquid Chromatography Mass Spectrometry. (2022). Cronfa - Swansea University. [Link]

-

Analysis of Hexabromocyclododecane Diastereomers and Enantiomers by Liquid Chromatography/tandem Mass Spectrometry: Chromatographic Selectivity and Ionization Matrix Effects. (2007). ResearchGate. [Link]

-

Analysis of Hexabromocyclododecane (HBCDD) in Environmental Samples by Liquid Chromatography Mass Spectrometry. (2022). Cronfa - Swansea University. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. [Link]

-

Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors. (2013). PubMed Central. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

-

Endocrine-Disrupting Chemicals (EDCs). (2022). Endocrine Society. [Link]

-

Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. (2015). Journal of Cancer Prevention. [Link]

-

Determination of Hexabromocyclododecane in Expanded Polystyrene and Extruded Polystyrene Foam by Gas Chromatography-Mass Spectrometry. (2022). MDPI. [Link]

-

Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hexabromocyclododecane - Wikipedia [en.wikipedia.org]

- 3. Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Endocrine effects of hexabromocyclododecane (HBCD) in a one-generation reproduction study in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Different Cytotoxicity Induced by Hexabromocyclododecanes on Mouse Neuroblastoma N2a Cells via Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Toxicokinetics of the flame retardant hexabromocyclododecane alpha: effect of dose, timing, route, repeated exposure, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diastereoisomer-specific neurotoxicity of hexabromocyclododecane in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. endocrine.org [endocrine.org]

- 14. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]

- 15. Enantioselective Analytical- and Preparative-Scale Separation of Hexabromocyclododecane Stereoisomers Using Packed Column Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate and Transport of γ-Hexabromocyclododecane (γ-HBCDD)

This guide provides a comprehensive technical overview of the environmental fate, transport, and transformation of γ-Hexabromocyclododecane (γ-HBCDD), a primary diastereomer of the commercial HBCDD mixture, a widely used brominated flame retardant. Designed for researchers, environmental scientists, and regulatory professionals, this document synthesizes current knowledge, explains the causality behind environmental processes, and details validated experimental protocols.

Introduction: The Environmental Significance of γ-HBCDD

Hexabromocyclododecane (HBCDD) is an additive flame retardant historically used in high volumes in applications such as polystyrene insulation foams and textiles.[1][2] As an additive, it is not chemically bound to the polymer matrix, facilitating its release into the environment throughout the product lifecycle.[2] The commercial HBCDD mixture is predominantly composed of the γ-HBCDD diastereomer (typically >80%), with smaller amounts of α-HBCDD and β-HBCDD.[2][3]

Despite the dominance of γ-HBCDD in commercial formulations, environmental and biological samples often show a predominance of the more persistent α-HBCDD.[4][5][6] This isomeric shift is a central theme in its environmental chemistry, driven by a combination of partitioning behavior, selective metabolism, and potential for in-vivo and environmental isomerization.[1][7] Due to its persistence, bioaccumulation potential, and toxicity, HBCDD was listed as a Persistent Organic Pollutant (POP) under the Stockholm Convention in 2013.[8][9] Understanding the specific fate of the γ-isomer is therefore critical to modeling its overall environmental impact.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental partitioning and transport of γ-HBCDD are fundamentally governed by its intrinsic physical and chemical properties. Its high lipophilicity and low water solubility are the primary drivers of its behavior.

Causality: A high octanol-water partition coefficient (log Kow) signifies that γ-HBCDD has a strong affinity for fatty (lipid) tissues and organic carbon in environmental compartments over aqueous phases.[10] This property is the mechanistic basis for its strong sorption to soil and sediment and its high potential for bioaccumulation in organisms.[8][11] Conversely, its very low water solubility limits its mobility in aqueous systems and its low vapor pressure restricts its volatility.[12][13]

Table 1: Key Physicochemical Properties of HBCDD Diastereomers

| Property | γ-HBCDD | α-HBCDD | β-HBCDD | Rationale & Significance |

|---|---|---|---|---|

| Log Kow | 5.53 - 5.8[2][8][14] | 5.59 - 5.6[14] | 5.44[14] | High values indicate strong lipophilicity, driving bioaccumulation and sorption to organic matter. |

| Water Solubility (µg/L) | 2.1[1] | 48.8[1] | 14.7[1] | Very low solubility limits transport in the aqueous phase and enhances partitioning to solids. |

| Vapor Pressure (Pa) | Low (data limited) | Low | Low | Low volatility suggests atmospheric transport is primarily associated with airborne particles.[12] |

| Henry's Law Constant | Low (data limited) | Low | Low | A low value indicates a preference for remaining in water rather than partitioning to air.[15] |

Environmental Partitioning and Transport

Upon release, γ-HBCDD partitions between air, water, soil, and sediment. Its journey through the environment is a dynamic process of intermedia transfer.

Sorption in Soil and Sediment

Due to its hydrophobicity, γ-HBCDD strongly adsorbs to the organic carbon fraction of soil and sediment.[11][16] This process is critical as it immobilizes the compound, reducing its bioavailability and transport in water but creating a long-term reservoir in terrestrial and aquatic systems.

Mechanism: The primary sorption mechanism is hydrophobic interaction between the nonpolar HBCDD molecule and the organic matter in the solid matrix.[16][17] The soil organic carbon-water partitioning coefficient (Koc) is used to quantify this behavior. The high sorption capacity of γ-HBCDD to sediment has been demonstrated in batch equilibration experiments, which show that sorption is rapid and follows non-linear isotherm models like the Freundlich and Langmuir models.[16][17]

Long-Range Atmospheric Transport

While γ-HBCDD has low volatility, it undergoes long-range atmospheric transport by adsorbing to airborne particulate matter. This mechanism is responsible for its detection in remote regions like the Arctic, far from primary sources.[18][19][20] The presence of HBCDD in Arctic wildlife, such as polar bears, confirms its ability to travel globally and enter pristine ecosystems.[18][21][22] The potential for a chemical to become an Arctic contaminant is a function of both its long-range transport potential and its bioaccumulation capacity.[23]

Bioaccumulation and Trophic Magnification

The high lipophilicity (high Log Kow) of γ-HBCDD is the key driver for its accumulation in the fatty tissues of organisms.[8][14] Once in an organism, it can be transferred up the food chain, a process known as biomagnification.

Isomer-Specific Behavior: A critical aspect of HBCDD bioaccumulation is the observed shift in diastereomer profiles. While γ-HBCDD dominates in abiotic matrices and lower-trophic-level organisms, α-HBCDD becomes the predominant isomer in higher-trophic-level species, including marine mammals, birds of prey, and humans.[5][6] This is attributed to the stereoisomerization of γ-HBCDD to the more biologically persistent α-HBCDD in vivo and the preferential metabolism and elimination of the γ- and β-isomers.[1][4][7] Studies in rats have shown that after oral exposure to γ-HBCDD, it is rapidly metabolized and eliminated, with a biological half-life of 1-4 days, and is converted to α- and β-HBCDD.[1][4]

Degradation and Transformation Pathways

γ-HBCDD can be transformed in the environment through both biotic (microbial) and abiotic (e.g., photochemical) processes. These degradation pathways are crucial for determining its ultimate persistence.

Biotic Degradation (Biotransformation)

Microbial degradation is a key process for the removal of HBCDD from the environment.[24][25] Both aerobic and anaerobic bacteria have demonstrated the ability to degrade HBCDD, primarily through debromination.[26][27]

-

Anaerobic Degradation: Under anaerobic conditions, microbial consortia can efficiently debrominate HBCDD.[26] Studies have shown that the degradation often follows first-order kinetics, with the degradation rate order being β-HBCDD > γ-HBCDD > α-HBCDD.[11] This supports the observation that α-HBCDD is the most persistent isomer. The process involves the sequential removal of bromine atoms, leading to less brominated and less toxic breakdown products like tetrabromocyclododecadienes (TBCDs) and dibromocyclododecadienes (DBCDs).[24]

-

Aerobic Degradation: Several bacterial strains, including those from the genera Pseudomonas and Bacillus, are capable of aerobically degrading γ-HBCDD.[24][28] The degradation mechanisms include debromination, hydroxylation, and ring cleavage.[27] For instance, Pseudomonas sp. Strain HB01 was reported to remove 81% of γ-HBCDD within 5 days.[24][26]

The diagram below illustrates the primary microbial degradation pathways for HBCDD.

Caption: Microbial degradation pathways of γ-HBCDD.

Abiotic Degradation

Abiotic processes, particularly photodegradation, can contribute to the transformation of γ-HBCDD in surface waters and on terrestrial surfaces.

Mechanism: Photodegradation involves the breakdown of the molecule by light energy, typically UV radiation from sunlight. The process can be enhanced by the presence of photosensitizers or catalysts. For example, the presence of Fe(III)-carboxylate complexes and hydrogen peroxide has been shown to significantly accelerate the photodegradation of HBCDD under simulated sunlight, with the hydroxyl radical (•OH) being the primary reactive species responsible for the breakdown.[29][30] This process can mineralize HBCDD into smaller molecules like carboxylic acids, and ultimately CO2 and H2O.[31]

Experimental Protocol: Analysis of γ-HBCDD in Sediment

This section provides a validated, step-by-step workflow for the quantification of γ-HBCDD in environmental sediment samples, a critical matrix for assessing its environmental sink. The causality for each step is explained to provide a deeper understanding of the protocol's design.

Objective: To accurately extract, purify, and quantify γ-HBCDD from a complex sediment matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step Methodology

-

Sample Preparation (Homogenization and Drying):

-

Action: Freeze-dry the wet sediment sample until a constant weight is achieved. Sieve the dried sample through a 2 mm mesh to remove large debris and homogenize it by grinding to a fine powder.

-

Causality: Freeze-drying removes water, which would interfere with the extraction efficiency of nonpolar organic solvents, and allows for concentration reporting on a dry weight basis for consistency. Homogenization ensures that the subsample taken for analysis is representative of the entire sample.

-

-

Extraction (Soxhlet or Pressurized Liquid Extraction - PLE):

-

Action: Accurately weigh ~5 g of the homogenized sediment into an extraction thimble or cell. Add a known amount of a ¹³C-labeled γ-HBCDD internal standard. Extract the sample for 6-8 hours using a Soxhlet apparatus with a 1:1 mixture of hexane and dichloromethane (DCM) or use an automated PLE system.

-

Causality: A nonpolar solvent mixture is required to efficiently extract the highly lipophilic γ-HBCDD from the sediment matrix. The addition of an isotopically labeled internal standard before extraction is crucial for accurately quantifying the analyte, as it corrects for losses during the entire sample preparation and analysis process.

-

-

Extract Cleanup (Multi-step Column Chromatography):

-

Action: Concentrate the raw extract to ~1 mL. Pass the extract through a multi-layered silica gel column containing, from bottom to top, neutral silica, acidified silica (40% H₂SO₄ w/w), and anhydrous sodium sulfate. Elute with hexane:DCM.

-

Causality: This is a critical purification step. The sediment extract contains many co-extracted organic compounds (lipids, humic substances) that can interfere with LC-MS/MS analysis (a phenomenon known as matrix effect).[32] Acidified silica removes polar, acid-labile interferences, while neutral silica removes other polar compounds. Sodium sulfate removes residual water.

-

-

Instrumental Analysis (LC-MS/MS):

-

Action: Further concentrate the cleaned extract and exchange the solvent to methanol. Inject an aliquot into a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) operating in negative electrospray ionization (ESI) mode.

-

Causality: LC is used to separate γ-HBCDD from its other diastereomers (α- and β-) and any remaining matrix components.[33] Tandem mass spectrometry provides highly selective and sensitive detection by monitoring a specific precursor-to-product ion transition for both the native γ-HBCDD and its labeled internal standard.[33]

-

Workflow Visualization

The following diagram illustrates the analytical workflow for determining γ-HBCDD in sediment.

Caption: Analytical workflow for γ-HBCDD in sediment.

Conclusion and Future Outlook

The environmental fate of γ-HBCDD is complex, characterized by strong partitioning to organic matter, potential for long-range transport, and significant biotic and abiotic transformation. While it is the primary isomer in commercial products, its environmental presence is often overshadowed by the more persistent α-HBCDD, a product of its in-vivo transformation. This isomeric shift is a critical consideration for risk assessment.

Future research should focus on:

-

Closing Mass Balance Gaps: Quantifying the rates of isomerization versus degradation in various environmental compartments and biota.

-

Toxicity of Degradation Products: Assessing the ecological risks posed by the debrominated and hydroxylated transformation products.

-

Advanced Remediation: Developing more efficient bioremediation and photodegradation strategies that can mineralize all HBCDD isomers in contaminated soils and sediments.[24][25]

By continuing to investigate these complex pathways, the scientific community can better predict the long-term impact of this legacy contaminant and develop effective management strategies.

References

-

Peng, H., Zhang, Y., Liu, Y., He, Y., Chen, C., Tang, C., & Xu, J. (2018). Debromination of Hexabromocyclododecane by Anaerobic Consortium and Characterization of Functional Bacteria. Frontiers in Microbiology, 9, 2339. [Link]

-

Lin, C. Y., Chou, P. H., Li, Y. C., Wang, Y. T., Chang, K. S., Li, Y. R., ... & Shih, Y. H. (2022). A metagenomics study of hexabromocyclododecane degradation with a soil microbial community. Journal of Hazardous Materials, 429, 128465. [Link]

-

Li, Y., Yu, F., Wang, H., Peng, T., Wu, Y. R., & Hu, Z. (2020). Pollution and biodegradation of hexabromocyclododecanes: A review. Frontiers of Environmental Science & Engineering, 14(1), 1-14. [Link]

-

Tang, H., Cheng, J., & Li, J. (2020). Pollution and biodegradation of hexabromocyclododecanes: A review. Frontiers of Environmental Science & Engineering, 14(1), 11. [Link]

-

Yu, F., Li, Y., Wang, H., Peng, T., Wu, Y. R., & Hu, Z. (2021). Microbial debromination of hexabromocyclododecanes. Applied Microbiology and Biotechnology, 105(5), 1857-1868. [Link]

-

Huang, Y., Cheng, J., & Li, J. (2021). Hexabromocyclododecanes Are Dehalogenated by CYP168A1 from Pseudomonas aeruginosa Strain HS9. Applied and Environmental Microbiology, 87(17), e00834-21. [Link]

-

Unal, E. (2018). Investigation of Biotic Degradation of Hexabromocyclododecane (HBCDD) (Doctoral dissertation, Middle East Technical University). [Link]

-

Sørmo, E. G., Salmer, M. P., Jenssen, B. M., Hop, H., Bæk, K., Kovacs, K. M., ... & Gabrielsen, G. W. (2006). Brominated Flame Retardants in Polar Bears (Ursus maritimus) from Alaska, the Canadian Arctic, East Greenland, and Svalbard. Environmental Science & Technology, 40(18), 5545-5552. [Link]

-

Ruan, Y., Wu, F., Liu, S., Zhao, X., & Giesy, J. P. (2019). Partition Behavior of Hexachlorocyclohexane Isomers. Environmental Science & Technology, 53(15), 8875-8883. [Link]

-

Sun, Y., Zhang, X., & Wu, F. (2022). Bioaccumulation and Biomagnification of Hexabromocyclododecane in Marine Biota from China: A Review. Toxics, 10(10), 615. [Link]

-

Li, A. (2016). A Review of Sample Preparation and Analysis Methods for the Hexabromocyclododecanes (HBCDS) in the Environment. Journal of Environmental & Analytical Toxicology, 6(6), 1-8. [Link]

-

Gerecke, A. C., Giger, W., Hartmann, P. C., Heeb, N. V., Kohler, H. P. E., Schmid, P., ... & Zennegg, M. (2003). Fate and Effect of Hexabromocyclododecane in the Environment. Organohalogen Compounds, 61, 133-136. [Link]

-

Robinson, A. (2016). Analysis of Hexabromocyclododecane (HBCDD) in Environmental Samples by Liquid Chromatography Mass Spectrometry. Swansea University. [Link]

-

Letcher, R. J., Bustnes, J. O., Dietz, R., Jenssen, B. M., Jørgensen, E. H., Sonne, C., ... & Gabrielsen, G. W. (2010). Exposure and effects assessment of persistent organohalogen contaminants in arctic wildlife and fish. Science of the Total Environment, 408(15), 2995-3043. [Link]

-

Harrad, S., Abdallah, M. A. E., & Covaci, A. (2009). Exposure to Hexabromocyclododecanes (HBCDs) via Dust Ingestion, but Not Diet, Correlates with Concentrations in Human Serum: Preliminary Results. Environmental Health Perspectives, 117(11), 1707-1712. [Link]

-

de Wit, C. A., Herzke, D., & Vorkamp, K. (2010). Brominated flame retardants in the Arctic environment--trends and new candidates. Science of the Total Environment, 408(15), 2885-2918. [Link]

-

Wikipedia contributors. (2023). Hexabromocyclododecane. In Wikipedia, The Free Encyclopedia. [Link]

-

Ma, Y., Liu, Y., & Wang, Q. (2019). Sorption Behavior of Hexabromocyclododecanes (HBCDs) on Weihe River Sediment. International Journal of Environmental Research and Public Health, 17(1), 247. [Link]

-

Hu, X., Zhang, Y., & Wei, C. (2022). Insight into microbial degradation of hexabromocyclododecane (HBCD) in lake sediments under different hydrodynamic conditions. Environmental Pollution, 308, 119641. [Link]

-

Covaci, A., Gerecke, A. C., Law, R. J., Voorspoels, S., Kohler, M., Heeb, N. V., ... & de Boer, J. (2006). Hexabromocyclododecanes (HBCDs) in the environment and humans: a review. Environmental Science & Technology, 40(12), 3679-3688. [Link]

-

Mo, L., Wu, J., Luo, X., Zhang, Y., Zheng, J., & Mai, B. (2020). Bioaccumulation and biomagnification of hexabromocyclododecane (HBCDD) in insect-dominated food webs from a former e-waste recycling site in South China. Chemosphere, 240, 124813. [Link]

-

Szabo, D. T., Diliberto, J. J., & Birnbaum, L. S. (2011). Toxicokinetics of the Flame Retardant Hexabromocyclododecane Gamma: Effect of Dose, Timing, Route, Repeated Exposure, and Metabolism. Toxicological Sciences, 121(2), 225-235. [Link]

-

Armitage, J. M., MacLeod, M., & Cousins, I. T. (2008). Combining long-range transport and bioaccumulation considerations to identify potential Arctic contaminants. Environmental Science & Technology, 42(10), 3844-3850. [Link]

-

ATSDR. (n.d.). Element 2: Environmental Fate and Transport. Agency for Toxic Substances and Disease Registry. [Link]

-

Armitage, J. M., & Cousins, I. T. (2007). Combining long range transport and bioaccumulation considerations to identify potential Arctic contaminants. Environmental Science & Technology, 41(19), 6757-6763. [Link]

-

Marvin, C. H., Tomy, G. T., Armitage, J. M., Arnot, J. A., Covaci, A., de Boer, J., ... & Muir, D. C. (2011). Hexabromocyclododecane: current understanding of chemistry, environmental fate and toxicology and implications for global management. Environmental Science & Technology, 45(20), 8613-8623. [Link]

-

Martins, M., & Costa, V. (2023). Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review. International Journal of Molecular Sciences, 24(9), 7877. [Link]

-

Marvin, C. H., Tomy, G. T., & Muir, D. C. G. (2011). Hexabromocyclododecane: Current Understanding of Chemistry, Environmental Fate and Toxicology and Implications for Global Management. Environmental Science & Technology, 45(20), 8613-8623. [Link]

-

Zhou, L., Wang, L., Zhang, Y., & Chen, J. (2019). Synergistic Effect of Photocatalytic Degradation of Hexabromocyclododecane in Water by UV/TiO2/persulfate. Catalysts, 9(2), 173. [Link]

-

High North News. (2018, September 18). Banned Toxic Chemicals Finally Decreasing in Arctic Wildlife. [Link]

-

WWF. (2005). Health effects in arctic wildlife linked to chemical exposures. [Link]

-

Powley, C. R., George, S. W., & Ryan, T. W. (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. Analytical Chemistry, 77(19), 6353-6358. [Link]

-

Ma, Y., Liu, Y., Wang, Q., & Li, Y. (2020). Sorption Behavior of Hexabromocyclododecanes (HBCDs) on Weihe River Sediment. International journal of environmental research and public health, 17(1), 247. [Link]

-

National Toxicology Program. (2014). Hexabromocyclododecane - Toxicological Risks of Selected Flame-Retardant Chemicals. [Link]

-

Martins, M., & Costa, V. (2023). Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review. International Journal of Molecular Sciences, 24(9), 7877. [Link]

-

Zhou, L., Wu, Y., Feng, X., Chen, Y., Wang, Z., & Tao, T. (2014). Photodegradation of hexabromocyclododecane (HBCD) by Fe (III) complexes/H2O2 under simulated sunlight. Environmental Science and Pollution Research, 21(10), 6228-6233. [Link]

-

Wikipedia contributors. (2023). Octanol-water partition coefficient. In Wikipedia, The Free Encyclopedia. [Link]

-

Zhou, L., Wu, Y., Feng, X., Chen, Y., Wang, Z., & Tao, T. (2014). Photodegradation of HBCD in the presence of Fe(III)-ox and Fe(III)-cit complexes at different pH. Environmental Science and Pollution Research, 21(10), 6228-6233. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. dioxin20xx.org [dioxin20xx.org]

- 4. Hexabromocyclododecane - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioaccumulation and biomagnification of hexabromocyclododecane (HBCDD) in insect-dominated food webs from a former e-waste recycling site in South China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exposure to Hexabromocyclododecanes (HBCDs) via Dust Ingestion, but Not Diet, Correlates with Concentrations in Human Serum: Preliminary Results - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioaccumulation and Biomagnification of Hexabromocyclododecane in Marine Biota from China: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 11. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 12. Hexabromocyclododecane - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 16. mdpi.com [mdpi.com]

- 17. Sorption Behavior of Hexabromocyclododecanes (HBCDs) on Weihe River Sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. amap.no [amap.no]

- 20. Hexabromocyclododecane: current understanding of chemistry, environmental fate and toxicology and implications for global management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Banned Toxic Chemicals Finally Decreasing in Arctic Wildlife [en.highnorthnews.com]

- 22. wwf.or.jp [wwf.or.jp]

- 23. Combining long-range transport and bioaccumulation considerations to identify potential Arctic contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pollution and biodegradation of hexabromocyclododecanes: A review [journal.hep.com.cn]

- 25. Microbial debromination of hexabromocyclododecanes - ProQuest [proquest.com]

- 26. Debromination of Hexabromocyclododecane by Anaerobic Consortium and Characterization of Functional Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. homepage.iis.sinica.edu.tw [homepage.iis.sinica.edu.tw]

- 28. journal.hep.com.cn [journal.hep.com.cn]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. hilarispublisher.com [hilarispublisher.com]

The Environmental Persistence and Trophic Escalation of γ-HBCDD: A Technical Guide

Abstract

Hexabromocyclododecane (HBCDD), a widely utilized brominated flame retardant, has become a ubiquitous environmental contaminant. This technical guide provides an in-depth examination of the bioaccumulation and biomagnification of the γ-HBCDD diastereoisomer, which is the primary component of commercial HBCDD mixtures. We will explore the physicochemical properties of γ-HBCDD that drive its environmental fate, the intricate biological mechanisms governing its uptake and retention in organisms, and its subsequent escalation through aquatic and terrestrial food webs. This document synthesizes current research to offer a comprehensive resource for researchers, environmental scientists, and professionals in drug development, detailing the causality behind its ecological impact and the analytical methodologies crucial for its detection and management.

Introduction: The Environmental Significance of γ-HBCDD

Hexabromocyclododecane (HBCD) is a persistent organic pollutant (POP) that has seen extensive use in products like thermal insulation, electronics, and textiles to reduce their flammability.[1][2] Commercial HBCD is predominantly a mixture of three main diastereoisomers: alpha (α), beta (β), and gamma (γ)-HBCDD, with the γ-isomer constituting the bulk of the mixture.[3][4] Due to its persistence, potential for bioaccumulation, and toxicity, HBCD was listed under the Stockholm Convention on Persistent Organic Pollutants, leading to restrictions on its production and use.[2][5]

Despite these regulations, the legacy of its widespread application and its slow degradation rates mean that HBCD, and particularly the γ-diastereoisomer, remains a significant environmental concern.[6][7] Its high lipophilicity and low water solubility are key drivers of its partitioning into sediments and biota, initiating its entry into food webs.[2][7] This guide will focus specifically on γ-HBCDD, tracing its path from environmental release to its accumulation in top predators.

Physicochemical Properties and Environmental Fate of γ-HBCDD

The environmental behavior of γ-HBCDD is largely dictated by its chemical structure and resulting physicochemical properties. As a non-aromatic, cyclic hydrocarbon with a high degree of bromination, it exhibits strong hydrophobicity.[7]

Key Physicochemical Properties of HBCDD Isomers:

| Property | Description | Implication for Environmental Fate |

| Log Kow (Octanol-Water Partition Coefficient) | 5.4 - 5.8[8] | High affinity for organic matter, leading to partitioning into soil, sediment, and fatty tissues of organisms. |

| Water Solubility | Low[2][7] | Limited mobility in the aqueous phase, promoting deposition in sediments. |

| Vapor Pressure | Low[2] | Reduced volatilization, contributing to its persistence in soil and water. |

These properties contribute to the long-range environmental transport of HBCD, with detections in remote ecosystems such as the Arctic, far from its primary sources.[2] Once in the environment, γ-HBCDD can undergo isomerization, particularly at elevated temperatures, which can alter the diastereomeric profile observed in environmental matrices.

Bioaccumulation: The Gateway to the Food Web

Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment at a rate faster than it is lost.[9][10] For γ-HBCDD, this process is the critical first step in its entry and concentration within biological systems.

Mechanisms of Uptake

The primary routes of γ-HBCDD uptake in organisms are through dietary ingestion and, for aquatic life, absorption from the water column across respiratory surfaces. Its lipophilic nature facilitates its passive diffusion across biological membranes and subsequent storage in lipid-rich tissues.[9]

The Role of Metabolism and Stereoisomerization

While γ-HBCDD is the dominant isomer in commercial mixtures and often in abiotic environmental samples, a notable shift occurs within biota. Numerous studies have documented a predominance of the α-HBCDD isomer in wildlife and human tissues.[3][4] This shift is attributed to the in-vivo stereoisomerization of γ-HBCDD to α-HBCDD and β-HBCDD.[3][4][11]

Studies in mice have demonstrated that after oral exposure to γ-HBCDD, there is a rapid metabolism and elimination, but also a tissue-specific stereoisomerization to the α and β forms in fat and feces, and to the β form in the liver and brain.[3][4] This biotransformation is a critical factor in the toxicokinetics of HBCDD, as the different isomers may exhibit varying degrees of bioaccumulation potential and toxicity. The α-isomer appears to be more resistant to metabolic degradation, leading to its enrichment in organisms.[11]

The metabolic pathways for HBCDD also include hydroxylation and debromination, leading to the formation of various metabolites.[12] These processes, while aiming to detoxify and excrete the compound, can also lead to the formation of metabolites with their own toxicological profiles.

Biomagnification: The Escalation Through Trophic Levels

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.[9][10] Due to its persistence and lipophilicity, γ-HBCDD and its metabolites are prime candidates for biomagnification.

Trophic Transfer Dynamics

The transfer of HBCDD through food webs has been observed to differ between aquatic and terrestrial ecosystems. In many aquatic food webs, a clear pattern of biomagnification is observed for total HBCDD and particularly for the α-HBCDD isomer.[13][14][15][16] Trophic Magnification Factors (TMFs), which quantify the increase in concentration from one trophic level to the next, have been found to be greater than one for HBCDD in several aquatic ecosystems, indicating its potential to magnify up the food chain.[14][15][16]

Conversely, some studies in terrestrial food webs have reported trophic dilution, where concentrations of HBCDD decrease with increasing trophic level.[13][14] This may be due to differences in the metabolic capacities and feeding strategies of terrestrial organisms compared to their aquatic counterparts.[13]

A significant finding is the shift in the diastereoisomer profile with increasing trophic level. The proportion of α-HBCDD often increases in predators compared to their prey, further highlighting its higher bioaccumulative potential.[11][13][15]

Case Studies: HBCDD in Diverse Ecosystems

-

Aquatic Ecosystems: Studies in marine and freshwater environments have consistently shown the presence of HBCDD in a wide range of organisms, from invertebrates to top predators like marine mammals and birds of prey.[17][5] High concentrations in these apex predators are a clear indication of biomagnification.[17]

-

Terrestrial Ecosystems: In terrestrial environments, HBCDD has been detected in insects, amphibians, reptiles, and mammals.[13][14] The trophic transfer in these systems can be more complex, with some studies showing biomagnification and others showing trophic dilution.[13][14]

Table 1: Representative Concentrations of ΣHBCDD in Various Biota (ng/g lipid weight)

| Ecosystem | Organism | Trophic Level | ΣHBCDD Concentration Range (ng/g lw) | Reference |

| Aquatic (e-waste site) | Insects | Primary/Secondary Consumer | nd - 179 | [13] |

| Aquatic (e-waste site) | Grass Carp | Primary Consumer | 14.9 - 67.8 | [14] |

| Terrestrial (e-waste site) | Dragonflies | Secondary Consumer | 0.16 - 1.85 | [16] |

| Terrestrial (e-waste site) | Rats | Primary/Secondary Consumer | 22.1 - 51.1 | [16] |

| Marine | Marine Mammals | Apex Predator | up to 9600 | [17] |

| Avian | Birds of Prey | Apex Predator | up to 19200 | [17] |

Note: "nd" indicates not detected.

Methodologies for Detection and Analysis

The accurate quantification of γ-HBCDD and its isomers in complex environmental and biological matrices is essential for understanding its fate and effects. The low concentrations and potential for isomeric transformation during analysis present significant challenges.[18]

Sample Preparation and Extraction

Effective sample preparation is crucial to isolate HBCDD from interfering matrix components. Common techniques include:

-

Liquid-Liquid Extraction (LLE): A fundamental method for partitioning the analyte from a liquid sample into an immiscible solvent.[18]

-

Solid-Phase Extraction (SPE): Used to concentrate and purify analytes from liquid samples.[18]

-

Soxhlet Extraction: A classic method for extracting analytes from solid samples.[18]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method initially developed for pesticide residue analysis that has shown promise for HBCDD extraction from biota.

-

Gel Permeation Chromatography (GPC): Often used for lipid removal from biological samples.[18]

Instrumental Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred analytical technique for the determination of individual HBCDD diastereoisomers.[19] Gas chromatography (GC) is generally not suitable for isomer-specific analysis as the high temperatures can cause thermal isomerization of γ-HBCDD to the more stable α-HBCDD.

-

Liquid Chromatography (LC): Separates the different HBCDD isomers based on their interactions with a stationary phase. Chiral columns can even be used to separate the enantiomers of each diastereoisomer.[19]

-

Mass Spectrometry (MS): Provides sensitive and selective detection of the separated isomers. Tandem mass spectrometry (MS/MS) is often employed to enhance selectivity and reduce background noise.[19]

Experimental Protocol: QuEChERS Extraction for Biota Samples

-

Homogenization: Homogenize a known weight of the biological tissue sample.

-

Extraction: Add acetonitrile and internal standards to the homogenized sample. Shake vigorously.

-

Salting Out: Add a mixture of anhydrous magnesium sulfate and sodium chloride to induce phase separation. Centrifuge the sample.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: Take an aliquot of the acetonitrile supernatant and add it to a dSPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. This step removes interfering matrix components like fatty acids and polar pigments.

-

Final Extract: Centrifuge the dSPE tube and collect the supernatant for LC-MS/MS analysis.

This protocol is a generalized representation and may require optimization based on the specific matrix and analytical instrumentation.

Visualization of Key Processes

Molecular Structure of HBCDD Diastereoisomers

Caption: Isomerization pathways of γ-HBCDD to α- and β-HBCDD.

Bioaccumulation and Biomagnification Workflow

Caption: Conceptual workflow of γ-HBCDD bioaccumulation and biomagnification.

Conclusion and Future Perspectives

The bioaccumulation and biomagnification of γ-HBCDD pose a significant and persistent threat to ecosystems globally. While being the primary isomer in commercial products, its in-vivo transformation to the more persistent α-HBCDD isomer drives its accumulation in organisms and subsequent magnification through food webs. This guide has synthesized the current understanding of the mechanisms driving these processes, from its fundamental physicochemical properties to its complex trophic dynamics.

Future research should focus on several key areas:

-

Long-term monitoring: Continued monitoring of HBCDD diastereoisomers in various environmental compartments and biota is crucial to assess the effectiveness of regulatory measures.

-

Metabolic pathways: A more detailed understanding of the enzymatic processes involved in HBCDD metabolism and stereoisomerization in a wider range of species is needed.

-

Toxicity of metabolites: The toxicological effects of HBCDD metabolites should be further investigated to fully comprehend the overall risk posed by HBCDD contamination.

-

Combined exposures: Research into the synergistic or antagonistic effects of HBCDD in combination with other environmental contaminants is essential for a more realistic risk assessment.

By continuing to unravel the complexities of γ-HBCDD's environmental journey, the scientific community can better inform policy and develop strategies to mitigate its impact on ecosystems and human health.

References

-

Chen, D., et al. (2020). Bioaccumulation and biomagnification of hexabromocyclododecane (HBCDD) in insect-dominated food webs from a former e-waste recycling site in South China. Chemosphere, 240, 124813. [Link]

-

Szabo, D. T., et al. (2010). Toxicokinetics of the flame retardant hexabromocyclododecane gamma: effect of dose, timing, route, repeated exposure, and metabolism. Toxicological Sciences, 117(2), 282-293. [Link]

-

Szabo, D. T., et al. (2010). Toxicokinetics of the Flame Retardant Hexabromocyclododecane Gamma: Effect of Dose, Timing, Route, Repeated Exposure, and Metabolism. Toxicological Sciences, 117(2), 282–293. [Link]

-

Jones, A. (2018). Analysis of Hexabromocyclododecane (HBCDD) in Environmental Samples by Liquid Chromatography Mass Spectrometry. Cronfa - Swansea University. [Link]

-

Zhang, Q., et al. (2017). Trophic transfer of hexabromocyclododecane in the terrestrial and aquatic food webs from an e-waste dismantling region in East China. Environmental Science: Processes & Impacts, 19(2), 154-160. [Link]

-

Wang, D. G., et al. (2012). A Review of Sample Preparation and Analysis Methods for the Hexabromocyclododecanes (HBCDS) in the Environment. Journal of Environmental & Analytical Toxicology, 2(5). [Link]

-

Mo, L., et al. (2010). Trophodynamics of hexabromocyclododecanes and several other non-PBDE brominated flame retardants in a freshwater food web. Environmental Science & Technology, 44(14), 5483-5488. [Link]

-

Li, Y., et al. (2022). Bioaccumulation and Biomagnification of Hexabromocyclododecane in Marine Biota from China: A Review. Toxics, 10(10), 620. [Link]

-

Zheng, J., et al. (2022). Progress in sample pretreatment and detection methods of hexabromocyclododecanes. Frontiers in Environmental Science, 10, 966085. [Link]

-

Szabo, D. T., et al. (2010). Toxicokinetics of the Flame Retardant Hexabromocyclododecane Gamma: Effect of Dose, Timing, Route, Repeated Exposure, and Metabolism. ResearchGate. [Link]

-

Brandsma, S. H., et al. (2009). Identification of Hydroxylated Metabolites of Hexabromocyclododecane in Wildlife and 28-days Exposed Wistar Rats. Environmental Science & Technology, 43(16), 6350-6355. [Link]

-

Davis, J. W., et al. (2005). Fate and Effect of Hexabromocyclododecane in the Environment. Dioxin 2005 International Symposium. [Link]

-

Marques, A., et al. (2023). Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review. Toxics, 11(5), 410. [Link]

-

Zhang, Q., et al. (2017). Trophic transfer of hexabromocyclododecane in the terrestrial and aquatic food webs from an e-waste dismantling region in East China. Environmental Science: Processes & Impacts, 19(2), 154-160. [Link]

-

Diliberto, J. J., et al. (2010). Toxicokinetics of the Flame Retardant Hexabromocyclododecane Alpha: Effect of Dose, Timing, Route, Repeated Exposure, and Metabolism. Toxicological Sciences, 118(1), 53-63. [Link]

-

Agency for Toxic Substances and Disease Registry. (2004). Chapter 7: Analytical Methods. Toxicological Profile for Americium. [Link]

-

Kalogirou, S., et al. (2021). Exploring variations of hexabromocyclododecane concentrations in riverine sediments along the River Medway, UK. Environmental Science: Processes & Impacts, 23(5), 738-747. [Link]

-

Li, H., et al. (2016). An overview of hexabromocyclododecane (HBCDs) in environmental media with focus on their potential risk and management in China. ResearchGate. [Link]

-

Lo, H.-H., et al. (2023). Human health risk assessment from exposure to multiple sources of Hexabromocyclododecanes (HBCDs) in Taiwan. Sustainable Environment Research, 33(1), 10. [Link]

-

Covaci, A., et al. (2006). Hexabromocyclododecanes (HBCDs) in the Environment and Humans: A Review. Environmental Science & Technology, 40(12), 3679-3688. [Link]

-

Li, Y., et al. (2022). Bioaccumulation and Biomagnification of Hexabromocyclododecane in Marine Biota from China: A Review. Toxics, 10(10), 620. [Link]

-

Ocean Blue Project. (2020). Bioaccumulation and Biomagnification: Increasingly Concentrated Problems! [Link]

-

U.S. Environmental Protection Agency. (n.d.). Bioaccumulation / Biomagnification Effects. [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Element 2: Environmental Fate and Transport. [Link]

-

Law, R. J., et al. (2011). Hexabromocyclododecane: current understanding of chemistry, environmental fate and toxicology and implications for global management. Environmental Science & Technology, 45(20), 8634-8642. [Link]

-

Marques, A., et al. (2023). Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicokinetics of the flame retardant hexabromocyclododecane gamma: effect of dose, timing, route, repeated exposure, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Bioaccumulation and Biomagnification of Hexabromocyclododecane in Marine Biota from China: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dioxin20xx.org [dioxin20xx.org]

- 7. Hexabromocyclododecane: current understanding of chemistry, environmental fate and toxicology and implications for global management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cimi.org [cimi.org]

- 10. epa.gov [epa.gov]

- 11. Bioaccumulation and Biomagnification of Hexabromocyclododecane in Marine Biota from China: A Review [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Bioaccumulation and biomagnification of hexabromocyclododecane (HBCDD) in insect-dominated food webs from a former e-waste recycling site in South China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Trophodynamics of hexabromocyclododecanes and several other non-PBDE brominated flame retardants in a freshwater food web - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Trophic transfer of hexabromocyclododecane in the terrestrial and aquatic food webs from an e-waste dismantling region in East China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Progress in sample pretreatment and detection methods of hexabromocyclododecanes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hilarispublisher.com [hilarispublisher.com]

historical and current industrial uses of gamma-HBCDD

An In-depth Technical Guide to the Historical and Current Industrial Applications of gamma-Hexabromocyclododecane (γ-HBCDD)

Abstract

Hexabromocyclododecane (HBCDD) is a brominated flame retardant that was extensively used for decades across various industries. The commercial mixture is predominantly composed of the gamma-stereoisomer (γ-HBCDD). This guide provides a comprehensive technical overview of the historical and current industrial landscape of γ-HBCDD. It delves into its primary applications, physicochemical properties, and the mechanism of its flame retardant action. Furthermore, it critically examines the environmental and health concerns that led to its classification as a persistent organic pollutant (POP) and subsequent global regulatory actions under the Stockholm Convention. The narrative transitions from its historical significance to its current status, detailing the shift towards safer alternatives and outlining a standard methodology for its detection in environmental matrices. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of HBCDD's life cycle, impact, and analytical assessment.

Introduction: The Rise of a Dominant Flame Retardant

Hexabromocyclododecane (HBCDD) is a cyclo-aliphatic brominated hydrocarbon first introduced as an additive flame retardant to enhance the fire resistance of flammable materials.[1] The technical-grade product is a mixture of stereoisomers, with γ-HBCDD being the most abundant, typically comprising 70-95% of the mixture, alongside smaller amounts of alpha (α) and beta (β) isomers.[2][3] Its primary function was to delay the ignition of polymers, thereby slowing the spread of fire in buildings, vehicles, and consumer goods, providing critical escape time in the event of a fire.[1][4] The efficacy of brominated compounds like HBCDD lies in their ability to interfere with the combustion process in the gas phase; upon heating, they release bromine radicals which scavenge flame-propagating radicals, thus quenching the fire.[5]

The extensive global use of HBCDD, estimated at around 12,000 tonnes in the EU in 2006 and over 16,700 tons worldwide in 2001, was driven by its effectiveness and compatibility with various polymers.[2][6] However, its status as an additive flame retardant meant it was physically mixed with the polymer rather than chemically bound, allowing it to leach into the environment over the product's life cycle.[7] This characteristic, combined with its chemical properties, ultimately led to its downfall as a viable industrial chemical.

Historical Industrial Applications of γ-HBCDD

The industrial utility of γ-HBCDD was overwhelmingly concentrated in polymer applications where fire safety standards are stringent. Over 90% of HBCDD was used in polystyrene foams for the building and construction industry.[8][9]

Polystyrene Foam Insulation

The largest application for HBCDD was in expanded polystyrene (EPS) and extruded polystyrene (XPS) foams, which are widely used as thermal insulation in buildings.[2][5][10][11]

-

Expanded Polystyrene (EPS): Used in applications like insulation panels, bean bag fill, and packaging materials. The manufacturing process for EPS involves polymerizing styrene beads, and HBCDD was incorporated to meet fire safety codes.[12]

-

Extruded Polystyrene (XPS): These rigid foam boards are used for domestic and industrial insulation. The extrusion process occurs at high temperatures (over 200°C), which can cause thermal isomerization of the dominant γ-HBCDD into the more thermally stable and persistent α-HBCDD.[13] This is a critical transformation, as the stereoisomer profile in the final product often differs from the technical mixture used as the raw material.

Textiles

A smaller but significant volume of HBCDD was used in the back-coating of textiles for upholstered furniture and automotive interiors to improve their fire resistance.[2][5][14]

High-Impact Polystyrene (HIPS)

HBCDD was also utilized in high-impact polystyrene, which is used in the housings for electronic equipment like video cassette recorders.[5][11][14] In this application, aliphatic brominated flame retardants like HBCDD were found to be highly efficient.[10]

| Property / Application | Description | References |

| Chemical Name | 1,2,5,6,9,10-Hexabromocyclododecane | [1][11] |

| CAS Numbers | 25637-99-4 (HBCDD), 134237-52-8 (gamma-HBCDD) | [1] |

| Primary Use | Additive Flame Retardant | [4] |

| Major Application (>90%) | Expanded Polystyrene (EPS) & Extruded Polystyrene (XPS) Insulation | [2][5][8] |

| Typical Concentration (EPS/XPS) | 0.5% - 2.5% by weight | [13][15] |

| Secondary Applications | Textile back-coatings, High-Impact Polystyrene (HIPS) for electronics | [2][5][14] |

| Key Physicochemical Property | Lipophilic, low water solubility, high affinity for particulate matter | [2][14] |

| Environmental Concern | Persistent, Bioaccumulative, and Toxic (PBT) | [2] |

Environmental Fate, Health Concerns, and Regulatory Response

The widespread use and physicochemical properties of HBCDD led to its ubiquitous presence in the environment, from indoor dust to remote Arctic ecosystems.[2][7][16]

Persistence and Bioaccumulation

HBCDD is highly persistent in the environment, with estimated half-lives exceeding 182 days in soil and water and 365 days in sediment.[17] Its lipophilic nature causes it to partition from water into organic matter and accumulate in the fatty tissues of organisms.[2][14] This leads to significant bioaccumulation and biomagnification, with the highest concentrations found in top predators like marine mammals and birds of prey.[16][18][19]

A crucial aspect of its environmental behavior is the shift in stereoisomer profiles. While γ-HBCDD dominates the technical mixture, the more persistent α-HBCDD isomer is predominantly found in biological samples.[16][19] This is attributed to a combination of factors, including the thermal isomerization during industrial processing and potential in-vivo stereoisomerization within organisms.[13][20]

Health Effects

HBCDD is recognized as an endocrine disruptor and is linked to a range of adverse health effects.[21][22] Studies have demonstrated its potential to cause reproductive, developmental, and neurological harm.[22][23] It has been shown to interfere with the thyroid hormone system, increase oxidative stress, and cause liver damage.[7][21][22] Human exposure occurs primarily through the ingestion of contaminated food and indoor dust.[7][24]

Global Regulation and Current Status

Due to its persistence, bioaccumulation, toxicity, and potential for long-range environmental transport, HBCDD was listed in Annex A (Elimination) of the Stockholm Convention on Persistent Organic Pollutants in 2013.[2][4][25] This requires parties to the convention to eliminate its production and use. Specific exemptions were granted for its use in EPS and XPS insulation in buildings to allow for a transition period.[1][10]

In the European Union, HBCDD is listed as a Substance of Very High Concern (SVHC) under the REACH regulation and its use is prohibited without authorization.[2] Recent amendments to EU POP regulations have further lowered the permissible concentration of HBCDD as an unintentional trace contaminant in products.[26][27][28]

Consequently, the current industrial use of γ-HBCDD is effectively phased out in many parts of the world, including Europe and North America.[29][30] Industry has transitioned to safer, approved alternatives.

Alternatives to HBCDD

The regulatory phase-out of HBCDD necessitated the development of alternative flame retardants. For its primary application in polystyrene foams, the main substitute is a brominated copolymer, specifically a butadiene styrene brominated copolymer, often marketed as "Polymeric FR" or Bluedge™.[5][12][23][31] This alternative is a larger polymeric molecule, which is less likely to be released from the polystyrene matrix, thus reducing its bioavailability and exposure potential compared to the smaller, additive HBCDD molecule.[5] Other alternatives include derivatives of tetrabromobisphenol A (TBBPA).[5][12] For textiles, alternatives such as decabromodiphenylethane (DBDPE) and phosphorus-based flame retardants are used.[12][31]

Technical Protocol: Detection and Quantification of HBCDD in Environmental Samples

The analysis of HBCDD isomers in complex matrices like sediment or biota requires a robust and sensitive analytical methodology. The thermal lability of HBCDD isomers makes liquid chromatography coupled with mass spectrometry (LC-MS) the preferred technique over gas chromatography (GC), as high GC temperatures can cause interconversion of the isomers, leading to inaccurate quantification.

Experimental Protocol: LC-MS/MS Analysis of HBCDD in Sediment

Objective: To extract, clean, and quantify α-, β-, and γ-HBCDD from a sediment sample.

Methodology:

-

Sample Preparation:

-

Air-dry the sediment sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.[32]

-

Accurately weigh approximately 5-10 grams of the homogenized sample into an extraction thimble.

-

Spike the sample with a known amount of isotopically labeled internal standards (e.g., ¹³C-labeled α-, β-, γ-HBCDD) for accurate quantification via isotope dilution.

-

-

Extraction:

-

Place the thimble in a Soxhlet apparatus.

-

Extract the sample for 12-18 hours using a suitable solvent mixture, such as hexane/dichloromethane (1:1 v/v). This step is critical for efficiently removing the lipophilic HBCDD from the sediment matrix.

-

-

Extract Cleanup:

-

Rationale: The raw extract contains co-extracted lipids and other matrix components that can interfere with LC-MS/MS analysis. A cleanup step is essential.

-

Concentrate the extract using a rotary evaporator.

-

Perform Gel Permeation Chromatography (GPC) to remove high-molecular-weight substances like lipids.

-

Further cleanup can be achieved using solid-phase extraction (SPE) with silica or Florisil cartridges to remove polar interferences.

-

-

Concentration and Solvent Exchange:

-

Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume (e.g., 100 µL) of a solvent compatible with the LC mobile phase, such as methanol or acetonitrile.

-

-

Instrumental Analysis (LC-MS/MS):

-

Liquid Chromatography: Inject the final extract onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of methanol and water to separate the HBCDD isomers.

-

Mass Spectrometry: Operate a tandem mass spectrometer (MS/MS) in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each native and labeled HBCDD isomer, ensuring high selectivity and sensitivity.

-

-

Quantification:

-

Calculate the concentration of each HBCDD isomer in the original sample by comparing the peak area ratio of the native analyte to its corresponding labeled internal standard against a calibration curve.

-

Conclusion

gamma-HBCDD was once an indispensable flame retardant, particularly for enhancing the fire safety of polystyrene insulation materials that are crucial to modern construction. Its history serves as a significant case study in industrial chemistry, demonstrating how a chemical's utility can be overshadowed by its unintended, long-term environmental and health consequences. The journey from widespread production to global restriction under the Stockholm Convention highlights the evolving understanding of chemical risk and the importance of a life-cycle perspective in material science. While its direct industrial use has ceased in regulated markets, the legacy of γ-HBCDD persists in existing buildings and in the environment, necessitating continued monitoring, research into its long-term effects, and the development of sustainable end-of-life management strategies for products containing this persistent organic pollutant.

References

-

U.S. Environmental Protection Agency. (2014). Flame Retardant Alternatives for Hexabromocyclododecane (HBCD). [Link]

-

Stockholm Convention. (2021). Guidance on alternatives to hexabromocyclododecane (HBCD). [Link]

-

Bergeson & Campbell, P.C. (2014). EPA Announces Safer Alternatives for Toxic Flame Retardants. [Link]

-

Danish Environmental Protection Agency. (n.d.). Fire Safety Requirements and Alternatives to Brominated Flame-Retardants. [Link]

-

Stockholm Convention. (2019). Guidance on alternatives to Hexabromocyclododecane (HBCD). [Link]

-

HELCOM. (2018). Hexabromocyclododecane (HBCDD) Key Message. [Link]

-

Zhang, Y., et al. (2022). Progress in sample pretreatment and detection methods of hexabromocyclododecanes. PMC - NIH. [Link]

-

Covaci, A., et al. (2006). Hexabromocyclododecanes (HBCDs) in the Environment and Humans: A Review. Environmental Science & Technology. [Link]

-

Department of Climate Change, Energy, the Environment and Water, Australia. (2023). Hexabromocyclododecane (HBCDD). [Link]

-

Williams, A. (2019). Analysis of Hexabromocyclododecane (HBCDD) in Environmental Samples by Liquid Chromatography Mass Spectrometry. Cronfa - Swansea University. [Link]

-

Stockholm Convention. (n.d.). The new POPs under the Stockholm Convention. [Link]

-

Fernandes, D., et al. (2023). Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review. PubMed. [Link]

-

Fernandes, D., et al. (2023). Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review. PMC - NIH. [Link]

-